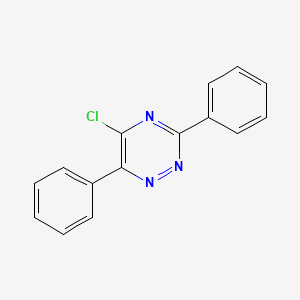

5-Chloro-3,6-diphenyl-1,2,4-triazine

Description

Significance of the 1,2,4-Triazine (B1199460) Heterocycle in Contemporary Chemical Science

The 1,2,4-triazine ring system, an asymmetrical arrangement of three nitrogen atoms in a six-membered ring, is a cornerstone in heterocyclic chemistry. nih.govresearchgate.net These structures are recognized for their electron-deficient nature, which makes them susceptible to nucleophilic substitution reactions, a valuable characteristic in synthetic chemistry. nih.gov

The significance of 1,2,4-triazine derivatives spans multiple scientific disciplines. In medicinal chemistry, they are integral scaffolds for developing a wide array of therapeutic agents. researchgate.net Research has demonstrated their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial compounds. nih.govresearchgate.netijpsr.info The versatility of the triazine core allows for the synthesis of diverse derivatives with a broad spectrum of biological activities. researchgate.net Beyond medicine, 1,2,4-triazines are employed in materials science as electron-acceptor units in n-type semiconductors and for applications in dye-sensitized solar cells. mdpi.com

Historical Context and Evolution of Research on 1,2,4-Triazine Derivatives

Research into triazine isomers and their derivatives has a rich history, evolving from fundamental synthesis to complex applications. Among the three triazine isomers, the 1,2,4-triazines are the most extensively studied. nih.gov Early work, such as the synthesis of 1,2,4-triazine itself, laid the groundwork for future exploration. acs.org Over the decades, the focus has shifted from simple synthesis methods to the development of more complex, fused heterocyclic systems and the investigation of their structure-activity relationships (SAR). nih.gov The continuous development of synthetic methodologies, including one-pot multi-step reactions and redox-efficient cyclodehydration, has enabled the creation of a vast library of 1,2,4-triazine derivatives with tailored properties. mdpi.comorganic-chemistry.org This evolution has been driven by the persistent discovery of significant biological activities, with many derivatives being patented and some advancing to clinical trials for their antitumor properties. nih.gov

Interdisciplinary Research Domains Involving 5-Chloro-3,6-diphenyl-1,2,4-Triazine

This compound serves as a key building block in several areas of interdisciplinary research. Its reactivity, particularly the chlorine atom at the 5-position, allows for facile modification, making it a versatile precursor for more complex molecules.

Medicinal Chemistry: This compound is a precursor in the synthesis of novel therapeutic agents. For instance, it has been used in the development of adenosine (B11128) A2A receptor antagonists, which are being investigated for the treatment of Parkinson's disease. nih.gov The parent compound, 5,6-diphenyl-1,2,4-triazin-3-amine, from which the chloro-derivative is often synthesized, has shown antagonist activity at this receptor. nih.gov Furthermore, derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786) have been explored as potential apoptosis inducers in cancer therapy. nih.gov

Synthetic Organic Chemistry: The compound is a subject of study for its chemical reactivity. Research has explored its reactions with various nucleophiles. For example, its reaction with isobutyronitrile (B166230) in the presence of a strong base leads to the unexpected covalent addition of the isobutyronitrile carbanion to the C-5 atom of the triazine ring, forming a new, more complex molecule. nih.gov It is also a starting material for creating fused heterocyclic systems, such as pyrazolo[4,3-e] nih.govijpsr.infomdpi.comtriazines. nih.gov

Organometallic Chemistry: The broader class of 5,6-diphenyl-1,2,4-triazine derivatives has been used to form metal complexes. For example, a thione derivative has been reacted with dichlorodimethyltin(IV) to create a pentacoordinate tin complex. researchgate.net

Current State of the Art and Future Perspectives in Compound-Specific Investigations

Current research on this compound and its close analogs continues to focus on leveraging its unique chemical properties for novel applications. The ability to perform reactions like the Suzuki cross-coupling on the triazine core opens up pathways to a wide range of substituted derivatives. nih.gov

The future for this compound likely lies in the continued exploration of its utility as a scaffold in drug discovery. The development of new derivatives as potential kinase inhibitors, apoptosis inducers, or receptor antagonists remains a promising avenue. nih.govnih.gov Structure-based drug design approaches, which have already been successfully applied to this class of compounds, will likely lead to the identification of more potent and selective therapeutic agents. nih.gov Additionally, its role as a reactive intermediate in the synthesis of complex, polycyclic, and heterocyclic systems will continue to be a subject of academic and industrial interest, potentially leading to new materials with unique electronic or photophysical properties.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 34177-11-2 | matrix-fine-chemicals.com |

| Molecular Formula | C₁₅H₁₀ClN₃ | matrix-fine-chemicals.com |

| Molecular Weight | 267.72 g/mol | matrix-fine-chemicals.com |

| IUPAC Name | 3-chloro-5,6-diphenyl-1,2,4-triazine | matrix-fine-chemicals.com |

| SMILES | ClC1=NC(C2=CC=CC=C2)=C(N=N1)C1=CC=CC=C1 | matrix-fine-chemicals.com |

| InChIKey | FMSREUKSXAZODB-UHFFFAOYSA-N | matrix-fine-chemicals.com |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-Triazine |

| 1,2,3-Triazine |

| 1,3,5-Triazine (B166579) |

| 5,6-diphenyl-1,2,4-triazin-3-amine |

| 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine |

| 2-(3-Chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-2-methyl-propanenitrile |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline (B12941466) |

| Dichlorodimethyltin(IV) |

| 5-methoxy-5,6-diphenyl-4,5-dihydro-2H-1,2,4-triazine-3-thione |

| Isobutyronitrile |

| 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) |

| 2,4,6-Triphenyl-1,3,5-triazine (B147588) |

| Nifurtimox |

| Oltipraz |

| 4-methyl-5-(pyrazin-2-yl)-3H-1,2-dithiol-3-one |

| 4,5-dichloro-3H-1,2-dithiol-3-one |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-3,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3/c16-14-13(11-7-3-1-4-8-11)18-19-15(17-14)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDDWZKDMIUPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536756 | |

| Record name | 5-Chloro-3,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94398-27-3 | |

| Record name | 5-Chloro-3,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies and Chemical Reactivity of 5 Chloro 3,6 Diphenyl 1,2,4 Triazine

Strategically Controlled Synthesis of the Core Scaffold

The construction of the 5-Chloro-3,6-diphenyl-1,2,4-triazine framework is a multi-step process that begins with the formation of the triazine ring and is followed by targeted functionalization.

The foundational 3,6-diphenyl-1,2,4-triazine (B1623995) core is often assembled through the cyclocondensation of 1,2-dicarbonyl compounds with aminoguanidine (B1677879). researchgate.net A common and efficient method involves the reaction of benzil (B1666583) (a 1,2-dicarbonyl compound) with aminoguanidine bicarbonate in a suitable solvent like n-butanol under reflux conditions. researchgate.net This reaction proceeds to form 3-amino-5,6-diphenyl-1,2,4-triazine.

Another key precursor, 3-hydroxy-5,6-diphenyl-1,2,4-triazine (also known as 5,6-diphenyl-1,2,4-triazin-3-one), is synthesized by the condensation of a diaryl diketone, such as benzil, with semicarbazide (B1199961) hydrochloride. This reaction is typically carried out in the presence of sodium acetate (B1210297) in acetic acid under reflux.

A one-pot synthesis method has also been developed for substituted 1,2,4-triazines. researchgate.net This involves the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine (B178648) hydrate. researchgate.net This approach offers a streamlined route to the triazine core. researchgate.net

Interactive Data Table: Precursor-Based Cyclization Approaches

| Precursor 1 | Precursor 2 | Product | Conditions |

|---|---|---|---|

| Benzil | Aminoguanidine bicarbonate | 3-Amino-5,6-diphenyl-1,2,4-triazine | n-butanol, reflux researchgate.net |

| Benzil | Semicarbazide hydrochloride | 3-Hydroxy-5,6-diphenyl-1,2,4-triazine | Sodium acetate, acetic acid, reflux |

| Amides / 1,2-Diketones | Hydrazine hydrate | Substituted 1,2,4-triazines | Base, one-pot synthesis researchgate.net |

To introduce the reactive chloro group at the 5-position, a halogenation step is necessary. The common precursor for this transformation is 3,6-diphenyl-1,2,4-triazin-5(2H)-one. This triazinone can be effectively chlorinated using reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. This reaction directly converts the hydroxyl group of the tautomeric form of the triazinone into a chloro substituent, yielding the target compound, this compound.

The reactivity of chlorinated 1,3,5-triazines (cyanuric chloride) shows a decrease with each successive substitution of a chlorine atom, a principle that can be applied to understand the reactivity of the 1,2,4-triazine (B1199460) system. nih.gov

Interactive Data Table: Halogenation of Triazine Ring

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 3,6-Diphenyl-1,2,4-triazin-5(2H)-one | POCl₃ or PCl₅/POCl₃ | This compound |

Regioselectivity is crucial in the synthesis of asymmetrically substituted triazines. The synthesis of 1,2,4-triazines from α-isocyano esters and amides with azodicarboxylates showcases a base-catalyzed hydrazination-type reaction followed by cyclization, providing triazolines with good to excellent yields. nih.gov While not directly for this compound, this highlights the development of regioselective methods in triazine-related chemistry. nih.gov

For the synthesis of polysubstituted pyrrolo[2,1-f] nih.govnih.govacs.orgtriazines, a strategy involving the alkylation of 1,2,4-triazines to form 1-alkyl-1,2,4-triazinium salts has been reported. acs.org These salts then act as precursors for triazinium ylides, which undergo 1,3-dipolar cycloadditions. acs.org This demonstrates the potential for regioselective functionalization of the triazine core. The synthesis of ethyl 1,2,4-triazine-5-carboxylates also emphasizes the importance and development of regioselective synthetic routes for this class of compounds. documentsdelivered.com

Derivatization and Functional Group Interconversion Strategies

The chloro-substituent at the 5-position of the triazine ring is a key functional group that enables a wide range of derivatization reactions, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

The electron-deficient nature of the 1,2,4-triazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C5 position. The chlorine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities onto the triazine scaffold. libretexts.org

The presence of electron-withdrawing groups on an aromatic ring generally favors nucleophilic substitution. libretexts.org In the case of this compound, the nitrogen atoms within the triazine ring act as internal electron-withdrawing groups, activating the C5-Cl bond for nucleophilic attack. youtube.com

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these SNAr reactions. For instance, the reaction with various amines leads to the formation of 5-amino-3,6-diphenyl-1,2,4-triazine derivatives. The reaction conditions for SNAr can vary, but often involve a base to facilitate the reaction and a suitable solvent. mdpi.com The reactivity in SNAr reactions can be influenced by the nature of the nucleophile and the specific substitution pattern on the triazine ring. semanticscholar.org

Interactive Data Table: SNAr Reactions of this compound

| Nucleophile | Product Type |

|---|---|

| Amines (R-NH₂) | 5-Amino-3,6-diphenyl-1,2,4-triazine derivatives |

| Alkoxides (R-O⁻) | 5-Alkoxy-3,6-diphenyl-1,2,4-triazine derivatives |

| Thiolates (R-S⁻) | 5-Thioether-3,6-diphenyl-1,2,4-triazine derivatives |

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and this compound is an excellent substrate for these transformations. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, is a versatile method for forming C-C bonds. organic-chemistry.org In this reaction, the chloro-triazine can be coupled with various organoboron reagents, such as boronic acids or their esters, in the presence of a base. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position of the triazine ring. The reaction of 6-chloro-1,3,5-triazine-2,4-diamine (B21410) with phenylboronic acid is a known example of a Suzuki coupling on a triazine ring. researchgate.net Similar reactivity is expected for this compound. An efficient palladium-catalyzed cross-coupling method has been described for 5-bromo-1,2,3-triazine, suggesting that the chloro-analogue would also be a suitable coupling partner. uzh.chnih.gov

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method. organic-chemistry.org This palladium-catalyzed reaction allows for the coupling of aryl halides with a broad range of amines, including primary and secondary amines, as well as anilines and other N-heterocycles. beilstein-journals.orgresearchgate.netresearchgate.net The use of specific ligands, such as X-Phos, is often crucial for achieving high yields and good functional group tolerance. beilstein-journals.org This reaction provides a direct and efficient route to a diverse library of 5-amino-3,6-diphenyl-1,2,4-triazine derivatives, which are often challenging to synthesize via traditional SNAr reactions, especially with weakly nucleophilic amines.

Interactive Data Table: Cross-Coupling Reactions

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Organoboron reagent (e.g., R-B(OH)₂) | C-C | 5-Aryl/Alkyl-3,6-diphenyl-1,2,4-triazine |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Amine (R-NH₂) | C-N | 5-Amino-3,6-diphenyl-1,2,4-triazine |

Electrophilic Aromatic Substitution on Phenyl Moieties

The phenyl groups attached to the 1,2,4-triazine ring can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egmsu.edu However, the 1,2,4-triazine ring is a potent electron-withdrawing group due to the high electronegativity of its nitrogen atoms. This deactivating effect reduces the nucleophilicity of the attached phenyl rings, making them less reactive towards electrophiles than benzene (B151609) itself. youtube.com

The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or benzenonium ion. msu.edulibretexts.org The rate of reaction is generally slower than for activated aromatic systems. minia.edu.eg The electron-withdrawing nature of the triazine substituent directs incoming electrophiles primarily to the meta and para positions of the phenyl rings.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (—NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., —Cl, —Br) using a Lewis acid catalyst. msu.edu

Sulfonation: Introduction of a sulfonic acid group (—SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl (—R) or acyl (—COR) groups, although these reactions can be limited by the deactivating nature of the triazine ring. libretexts.org

Oxidation-Reduction Chemistry of the Triazine Core and Substituents

The 1,2,4-triazine core is electrochemically active and can participate in redox reactions. Cyclic voltammetry studies on 1,2,4-triazine derivatives show that the heterocyclic ring can be reversibly reduced and oxidized. mdpi.com These redox processes are central to the function of triazine-based materials in applications such as organic batteries, where the triazine units serve as electron storage sites. acs.org

For a related 1,2,4-triazine derivative, the onset oxidation and reduction potentials were determined to be -0.76 V and +0.92 V, respectively. mdpi.com The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons. For one such derivative, the HOMO and LUMO energy levels were calculated to be -3.64 eV and -5.32 eV, respectively, resulting in an electrochemical band gap of 1.68 eV. mdpi.com

The substituents on the triazine ring can also be subject to oxidation. For instance, the synthesis of 4,4′,4″-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid involves the oxidation of the methyl groups of 2,4,6-tris(4-methylphenyl)-1,3,5-triazine (B2474770) using chromium(VI) oxide. acs.org

Table 1: Electrochemical Properties of a Representative 1,2,4-Triazine Derivative mdpi.com

| Parameter | Value |

|---|---|

| Onset Oxidation Potential (Eonset oxidation) | -0.76 V |

| Onset Reduction Potential (Eonset reduction) | +0.92 V |

| HOMO Energy | -3.64 eV |

| LUMO Energy | -5.32 eV |

| Electrochemical Band Gap (Eg) | 1.68 eV |

Synthesis of Heterocyclic Fused Systems Incorporating the 1,2,4-Triazine Moiety

The 1,2,4-triazine scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. nih.govmdpi.com These reactions often exploit the reactivity of substituents on the triazine ring to construct new rings.

A prominent strategy involves the cyclocondensation of a 1,2,4-triazine bearing a reactive functional group, such as a hydrazino moiety, with a suitable bifunctional reagent. For example, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with chloroacetonitrile (B46850) yields 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] organic-chemistry.orgacs.orgnih.govtriazine, a fused heterocyclic system. researchgate.net This product can then undergo further reactions to create even more complex polycyclic structures. researchgate.net

Another approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction, where the electron-deficient 1,2,4-triazine acts as a diene and reacts with an electron-rich dienophile. nih.govresearchgate.net This reaction typically results in the formation of a bicyclic intermediate which, after a series of rearrangements and the elimination of a nitrogen molecule, yields a substituted pyridine (B92270) or other heterocyclic derivative. youtube.com

Table 2: Examples of Fused Heterocyclic Systems from 1,2,4-Triazine Precursors

| 1,2,4-Triazine Precursor | Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile | 1,2,4-Triazino[4,3-b] organic-chemistry.orgacs.orgnih.govtriazine | researchgate.net |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Cyanamide, then Malonic acid | Pyrimido[1,2-b]triazino[4,3-b] organic-chemistry.orgacs.orgnih.govtriazine derivative | researchgate.net |

| General 1,2,4-Triazine | Electron-rich Alkyne | Pyridine derivative | nih.gov |

| Nitroarylhydrazides | Reductive Cyclization | (Hetero)arene-fused organic-chemistry.orgacs.orgnih.govtriazines | mdpi.com |

Mechanistic Elucidation of Chemical Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcomes of chemical transformations involving this compound.

Detailed Reaction Pathway Analysis for Nucleophilic Additions and Substitutions

Nucleophilic aromatic substitution (SNA_r) is a key reaction for this compound. The chlorine atom at the C5 position is susceptible to replacement by a wide range of nucleophiles. This reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the triazine ring, which polarizes the C-Cl bond and stabilizes the intermediate formed during the reaction.

The generally accepted mechanism is a two-step addition-elimination process. libretexts.orgsemanticscholar.org

Addition Step: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the triazine ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com This is typically the rate-determining step. msu.edu

Elimination Step: The aromatic system is restored by the expulsion of the chloride leaving group, resulting in the substituted product. youtube.com

Investigation of Intermediates and Transition States

The key intermediate in the SNAr pathway is the Meisenheimer complex. libretexts.org This anionic sigma complex is stabilized by the delocalization of the negative charge over the electron-deficient triazine ring. libretexts.org The stability of this intermediate is a critical factor influencing the reaction rate. In some cases, stable compounds resembling the Meisenheimer intermediate have been successfully isolated and characterized, providing strong evidence for the proposed two-step mechanism. libretexts.org

Kinetic and Thermodynamic Parameters of Key Reactions

The study of kinetic and thermodynamic parameters provides quantitative insight into the reactivity of this compound. For nucleophilic substitution reactions on related chlorotriazine systems, the reactions are typically found to follow second-order kinetics. zenodo.org

Thermodynamic parameters of activation, including activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG), can be determined from temperature-dependent kinetic studies. mdpi.com For the thermal decomposition of a related 1,2,4-triazine derivative, these parameters were calculated using the Coats-Redfern method. mdpi.com A positive value for ΔG indicates a non-spontaneous reaction that requires energy input, suggesting thermal stability. mdpi.com A negative ΔS* suggests that the activated transition state has a more ordered structure than the reactants. mdpi.com These principles can be extended to understand the energetic requirements of substitution and other reactions.

Table 3: Illustrative Kinetic and Thermodynamic Parameters for a 1,2,4-Triazine Derivative Reaction mdpi.com

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Kinetic | ||

| Reaction Order | The relationship between reactant concentration and reaction rate. | Second-order overall for SNAr. zenodo.org |

| Thermodynamic | ||

| Ea (Activation Energy) | The minimum energy required to initiate the reaction. | 148.9 kJ/mol |

| ΔH* (Enthalpy of Activation) | The change in enthalpy to reach the transition state. | 144.1 kJ/mol |

| ΔS* (Entropy of Activation) | The change in entropy to reach the transition state. | -159.9 J/mol·K |

| ΔG* (Gibbs Free Energy of Activation) | The change in free energy to reach the transition state. | 221.7 kJ/mol |

Note: The values are for the thermal decomposition of 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide and are presented for illustrative purposes.

Iii. Structural Characterization and Advanced Spectroscopic Studies

Crystallographic Analysis and Solid-State Structure

The definitive solid-state structure of 5-Chloro-3,6-diphenyl-1,2,4-triazine is established through single-crystal X-ray diffraction, which offers unparalleled insight into its molecular geometry, conformation, and the intricate network of intermolecular forces that govern its crystal lattice.

Crystals of a related compound, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline (B12941466), suitable for X-ray analysis were grown by the slow evaporation of an ethanol (B145695) solution. nih.gov The crystal data for this analogue is presented in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₁H₁₆N₄ |

| Molecular Weight | 324.38 |

| Crystal System | Monoclinic |

| Space Group | P_2₁/_c |

| a (Å) | 11.8797 (3) |

| b (Å) | 6.0788 (1) |

| c (Å) | 23.8710 (5) |

| β (°) | 101.489 (1) |

| Volume (ų) | 1689.29 (6) |

| Z | 4 |

| Temperature (K) | 293 |

The steric hindrance between the two adjacent phenyl groups at positions 5 and 6 of the triazine ring, along with the substituent at position 3, dictates the intramolecular torsion angles. In the analogous molecule 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, the conformation of the phenyl substituents is described by torsion angles N4–C5–C51–C52 of -120.48 (13)° and N1–C6–C61–C62 of 35.44 (15)°. nih.gov These angles define the specific rotational orientation of the phenyl rings relative to the central triazine heterocycle. The bond lengths within the triazine ring and to the substituent atoms provide insight into the electronic distribution and hybridization within the molecule.

In the solid state, molecules of 1,2,4-triazine (B1199460) derivatives are held together by a variety of intermolecular forces. While this compound lacks traditional hydrogen bond donors, weak C-H···N or C-H···π interactions can play a significant role in stabilizing the crystal packing. nih.gov For example, the crystal structure of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline features bifurcated N-H···(N,N) hydrogen bonds and π-π stacking interactions with a centroid-centroid separation of 3.8722 (7) Å. nih.govnih.gov The analysis of these non-covalent interactions is crucial for understanding the material's bulk properties. The synthesis of 3-functionalized 5,6-diphenyl-1,2,4-triazines often begins with materials like 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) or 3-amino-5,6-diphenyl-1,2,4-triazine, which are capable of forming extensive hydrogen bond networks. researchgate.net

Solution-State Structural Elucidation

To complement the solid-state data, spectroscopic techniques are employed to determine the structure of this compound in solution, where molecules are in a different environment and may exhibit dynamic behavior.

NMR spectroscopy is an indispensable tool for confirming the molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each unique proton and carbon atom. For related triazine compounds, the low solubility in common deuterated solvents can present a challenge. rsc.orgtdx.cat In the ¹H NMR spectrum of a similar compound, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, the aromatic protons appear in distinct regions, with signals assigned based on their coupling patterns and chemical shifts. chemicalbook.com For this compound, one would expect to see complex multiplets for the two phenyl rings in the aromatic region of the ¹H NMR spectrum.

The ¹³C NMR spectrum provides complementary information. In the spectrum of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, distinct signals are observed for each carbon atom, including those in the triazine ring and the attached phenyl and pyridyl groups. chemicalbook.com For this compound, the carbon atoms of the triazine ring would appear at characteristic chemical shifts, with the carbon atom bonded to the chlorine (C5) showing a specific resonance influenced by the electronegativity of the halogen. The chemical shifts for the phenyl carbons would also be clearly resolved.

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 8.927, 8.717, 7.936, 7.687, 7.640, 7.482, 7.44, 7.42, 7.38, 7.36 |

| ¹³C | 157.0, 155.8, 153.2, 150.2, 137.0, 136.0, 135.5, 130.2, 129.9, 128.9, 128.5, 125.1, 122.9 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₅H₁₀ClN₃). For related triazine compounds, various ionization techniques such as Fast Atom Bombardment (FAB) have been used, typically showing the protonated molecular ion [M+H]⁺. rsc.org Tandem MS (MS/MS) experiments could be employed to fragment the molecular ion, providing valuable structural information by analyzing the fragmentation pattern. This pattern would show characteristic losses, such as the loss of a chlorine atom or the fragmentation of the phenyl rings, further confirming the connectivity of the molecule. Predicted collision cross-section (CCS) values for the isomer 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) suggest how the ion's shape and size would appear in ion mobility mass spectrometry. uni.lu

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for elucidating the structural and electronic nature of this compound. Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offer a comprehensive picture of the compound's bonding environment and electron transition energies.

While specific experimental IR and Raman spectra for this compound are not extensively detailed in the available literature, analysis of closely related analogues provides significant insight into the expected vibrational frequencies. For instance, studies on 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, where a pyridyl group replaces the chloro substituent at the C3 position, offer a valuable comparison for identifying the characteristic bands of the diphenyl-1,2,4-triazine core. researchgate.netpreprints.orgresearchgate.netsoton.ac.uk

The IR spectrum is expected to be characterized by several key regions:

Aromatic C-H Stretching: Vibrations corresponding to the C-H stretching of the two phenyl rings typically appear in the 3100-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the phenyl groups are expected to produce a series of strong to medium bands in the 1650-1400 cm⁻¹ range. These are often coupled, making individual assignments complex.

Triazine Ring Vibrations: The 1,2,4-triazine ring itself has characteristic breathing and deformation modes. A medium-to-strong intensity band near 800 cm⁻¹ in related diamino-1,2,4-triazines has been attributed to an out-of-plane bending vibration of the substituted triazine ring. nih.gov

C-Cl Stretching: The vibration corresponding to the C-Cl bond is anticipated in the fingerprint region, typically between 800 and 600 cm⁻¹, though its intensity can vary.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, complements the IR data. For related 1,2,4-triazine derivatives, strong Raman bands have been observed for the triazine ring breathing vibration (near 770 cm⁻¹) and asymmetric C-N stretching modes (around 1330 cm⁻¹). nih.gov In the low-energy region of the FT-Raman spectrum of a pyridyl derivative, characteristic bands were detected at 278, 163, and 131 cm⁻¹. researchgate.net

The table below summarizes notable vibrational data from a closely related analogue, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate, which shares the same core structure.

| Technique | Wavenumber (cm⁻¹) | Intensity / Description | Assignment |

|---|---|---|---|

| FT-IR | 1612 | s | C=N/C=C Stretching |

| FT-IR | 1410 | s | C=N/C=C Stretching |

| FT-IR | 1227 | s | Ring/Stretching Vibration |

| FT-IR | 766 | s | Out-of-plane C-H Bending |

| FT-Raman | 278 | 10.0 (Relative Intensity) | Low-energy lattice/inter-ring mode |

| FT-Raman | 163 | 3.3 (Relative Intensity) | Low-energy lattice/inter-ring mode |

| FT-Raman | 131 | 3.8 (Relative Intensity) | Low-energy lattice/inter-ring mode |

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be dominated by transitions involving the conjugated π-system that extends across the phenyl rings and the triazine core. The primary electronic transitions anticipated are:

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. They are characteristic of aromatic and heteroaromatic systems and are expected to appear as strong bands in the UV region.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the triazine ring, to an antibonding π* orbital. These are typically lower in energy and intensity compared to π → π* transitions and may be observed as a weaker shoulder or a separate band at a longer wavelength.

While direct experimental spectra for the title compound are not available, computational studies (TD-DFT) on analogous structures like 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) provide theoretical insight. These calculations show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to the electronic transitions. nih.govd-nb.info The HOMO often has contributions from the phenyl rings and the triazine sulfur/nitrogen atoms, while the LUMO is typically localized on the triazine and phenyl groups. nih.govd-nb.info For DTT, the calculated electronic absorption spectrum shows maxima between 300 and 450 nm. nih.gov Experimental work on the related 3-Mercapto-5,6-diphenyl-1,2,4-triazine also confirms absorption in this region of the electromagnetic spectrum. asianpubs.org

| Compound | Method | λmax (nm) | Transition Type (Predicted) | Reference |

|---|---|---|---|---|

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | Experimental | 400 | π → π* / n → π | nih.gov |

| 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane | Experimental | 350 | π → π / n → π* | nih.gov |

| N-Benzoyl-5,6-diphenyl-1,2,4-triazine-3-thione | Experimental (Qualitative) | Observed | Not Specified | asianpubs.org |

Emission spectroscopy would provide information on the de-excitation pathways of the molecule from its excited state. The relationship between the absorption and emission spectra, particularly the Stokes shift, would offer clues about the structural differences between the ground and excited states.

Other Advanced Spectroscopic Methodologies

Beyond standard vibrational and electronic spectroscopy, other advanced techniques can offer deeper understanding of specific molecular properties, such as the behavior of unpaired electrons in radical species or the efficiency of light emission.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the study of chemical species that have one or more unpaired electrons. While this compound is a diamagnetic, closed-shell molecule, its radical anion or cation could be generated through electrochemical or chemical reduction or oxidation. ESR spectroscopy would be the definitive method for characterizing such paramagnetic species.

If a radical anion of the compound were formed, the ESR spectrum would provide a wealth of information:

g-value: This factor is a characteristic of the radical's electronic environment and can help identify the nature of the radical.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (such as ¹H, ¹³C, and ¹⁴N) splits the ESR signal into a multiplet pattern. Analysis of this hyperfine coupling provides a detailed map of the spin density distribution across the molecule, revealing which atoms bear the most unpaired electron character. For a radical of this compound, significant coupling would be expected with the nitrogen nuclei of the triazine ring and the protons of the two phenyl rings.

Although no ESR studies have been reported for radicals of this compound, the technique is invaluable for probing reaction mechanisms that involve single-electron transfer (SET) steps or for understanding the electronic structure of transient radical intermediates. asianpubs.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons and been promoted to an excited singlet state. This technique is crucial for characterizing the photoluminescent properties of a compound. While many 1,3,5-triazine (B166579) derivatives are known for their strong fluorescence, the photophysical properties of this compound have not been specifically reported. mdpi.comresearchgate.net

A key parameter derived from fluorescence measurements is the fluorescence quantum yield (ΦF). This value quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. It is determined using either an absolute method or, more commonly, a relative method where the emission of the sample is compared against a well-characterized fluorescence standard.

For a related class of aromatic dendrimers bearing 1,3,5-triazine cores, fluorescence quantum yields were determined to be as high as 0.78, indicating highly efficient emission. preprints.org The study of this compound's fluorescence behavior, including its quantum yield, emission lifetime, and response to different solvent environments (solvatochromism), would be essential for evaluating its potential in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, or photocatalysts.

Iv. Computational and Theoretical Chemistry of 5 Chloro 3,6 Diphenyl 1,2,4 Triazine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 5-chloro-3,6-diphenyl-1,2,4-triazine, these methods reveal the relationship between its structure and electronic behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine the optimized molecular geometry and corresponding minimum energy of a compound. For derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786), DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are standard for optimizing ground-state geometries. nih.govresearchgate.netd-nb.info

Studies on closely related structures, such as 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline (B12941466), provide experimentally validated data that informs the expected geometry of the 5-chloro analogue. Crystal structure analysis of this aniline (B41778) derivative reveals that the 1,2,4-triazine (B1199460) ring is not perfectly planar. nih.gov A significant structural feature of these molecules is the steric hindrance between the two bulky phenyl groups at adjacent positions on the triazine ring, which forces them to rotate out of the plane of the heterocyclic core. nih.gov In the case of the aniline derivative, the dihedral angles formed by the triazine ring with the pendant phenyl rings at positions 5 and 6 are 58.60° and 36.35°, respectively. nih.gov Similarly, computational studies on 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) show that one of the phenyl groups rotates out of the triazine plane by an angle of 33.44° to minimize steric hindrance. nih.gov It is anticipated that this compound would adopt a similar non-planar conformation. DFT calculations confirm that such twisted geometries represent true energy minima on the potential energy surface. scispace.com

Table 1: Computed and Experimental Dihedral Angles in 5,6-Diphenyl-1,2,4-Triazine Derivatives

| Compound | Ring System | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Method | Reference |

|---|---|---|---|---|---|

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | Triazine & Phenyl (C5) | 58.60 | - | X-ray Diffraction | nih.gov |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | Triazine & Phenyl (C6) | 36.35 | - | X-ray Diffraction | nih.gov |

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | Triazine & Phenyl | One phenyl group rotates by 33.44° | DFT Calculation | nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a key indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com

For 1,2,4-triazine derivatives, the HOMO is typically distributed over the electron-rich regions, often involving the phenyl rings and heteroatoms, while the LUMO is centered on the electron-deficient triazine ring. researchgate.net Computational studies on analogous triazole systems have revealed energy gaps in the range of 3.08 eV. researchgate.net Studies on 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) calculated a larger energy gap, suggesting lower reactivity compared to its derivatives. nih.govd-nb.info The introduction of different substituents on the triazine core can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. For this compound, the electron-withdrawing nature of the chlorine atom is expected to lower both the HOMO and LUMO energy levels. The precise energy gap would determine its relative reactivity and potential for use in electronic applications. scispace.com

Table 2: Calculated Electronic Properties of a 5,6-Diphenyl-1,2,4-Triazine Analogue (DTT)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) | Method | Reference |

|---|---|---|---|---|---|

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | -5.716 | -1.738 | 3.978 | DFT/B3LYP/6-31G(d,p) | nih.govd-nb.info |

Beyond FMO analysis, DFT calculations can provide a suite of global reactivity descriptors that quantify a molecule's stability and reactivity. These descriptors are derived from the HOMO and LUMO energies and include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These theoretical calculations are established as a valuable method for evaluating the structural and spectral characteristics of organic molecules. scribd.com Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. bhu.ac.in In an MEP map, red-colored regions indicate negative electrostatic potential (nucleophilic sites), while blue regions represent positive electrostatic potential (electrophilic sites). bhu.ac.in For this compound, the nitrogen atoms of the triazine ring would be expected to show negative potential, making them susceptible to electrophilic attack, while the area around the chlorine atom might exhibit regions of varying potential influencing its reactivity in nucleophilic substitution reactions.

Molecular Modeling and Simulation

While quantum calculations focus on static electronic structure, molecular modeling and simulation techniques explore the dynamic behavior and conformational landscape of molecules.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational space by simulating the rotations around single bonds. The primary source of conformational flexibility in this molecule is the rotation of the two phenyl rings attached to the triazine core.

As established by X-ray crystallography on analogous compounds, these phenyl rings are twisted out of the triazine plane due to steric constraints. nih.gov An MD simulation would reveal the energetic landscape associated with the rotation of these rings, identifying the most stable (lowest energy) conformations and the energy barriers between them. The experimentally observed dihedral angles of 36.35° and 58.60° for a closely related aniline derivative represent a stable, low-energy conformation that would likely be a dominant feature in the conformational space of the chloro-substituted title compound. nih.gov

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which can be correlated with experimental results. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach to simulate electronic absorption spectra (UV-Vis) by calculating vertical excitation energies. nih.govscispace.com

For 1,2,4-triazine derivatives, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π → π* and n → π* transitions. scispace.com These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net For example, in related azo dyes containing a triazine unit, TD-DFT has been used to identify local excitations within the aromatic system and charge transfer transitions between different parts of the molecule. scispace.com Comparing the accuracy of different computational models, such as semi-empirical methods (like PM3) combined with configuration interaction (ZINDO/S) versus TD-DFT, has shown that while TD-DFT is more computationally expensive, it often provides more reliable predictions for both absorption and emission spectra. griffith.edu.au Such in silico predictions for this compound would be invaluable for interpreting its experimental spectra and understanding its photophysical properties.

Structure-Reactivity and Structure-Property Relationship Studies

Structure-reactivity and structure-property relationship studies are cornerstones of computational chemistry, aiming to correlate the specific structural features of a molecule with its chemical behavior and physical properties. For this compound, these studies are instrumental in understanding how modifications to the triazine core or its phenyl and chloro substituents can influence its potential applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models for this compound are not extensively documented in dedicated public literature, the methodology can be readily applied by studying a series of its derivatives.

A typical QSAR study on derivatives of this compound would involve the generation of a dataset of analogues where the phenyl rings or the chloro group are systematically modified. For each analogue, a specific biological activity (e.g., inhibitory concentration IC₅₀ against a cancer cell line or a specific enzyme) would be measured. researchgate.netnih.gov The IC₅₀ values are often converted to a logarithmic scale (pIC₅₀) to be used as the dependent variable in the QSAR model. rsc.orgnih.gov

The next step involves calculating a wide array of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and are categorized as:

Constitutional (1D): Molecular weight, number of atoms, number of rings, etc. ucsb.edu

Topological (2D): Describing atomic connectivity, such as branching indices.

Geometrical (3D): Related to the 3D structure, like molecular surface area and volume.

Quantum-Chemical: These are derived from quantum mechanical calculations (e.g., Density Functional Theory - DFT) and include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. ucsb.edujocpr.com

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Genetic Function Approximation (GFA), are then used to build a model that finds the best correlation between a subset of these descriptors and the observed biological activity. researchgate.netjocpr.com

For instance, a hypothetical QSAR model for a series of this compound derivatives might take the form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(Steric_Descriptor)

Where LogP represents lipophilicity, LUMO energy relates to electrophilicity, and a steric descriptor accounts for the bulkiness of substituents. jocpr.comnih.gov Such a model would indicate that the biological activity is influenced by the compound's ability to partition into membranes, its reactivity, and its steric fit within a biological target.

Hypothetical QSAR Data for this compound Derivatives The following interactive table illustrates the kind of data that would be generated and used in a QSAR study. The derivatives are based on the this compound scaffold with hypothetical substituents on one of the phenyl rings. The descriptor values and pIC₅₀ are for illustrative purposes.

| Compound ID | R-Group (at para-position) | LogP (Calculated) | LUMO Energy (eV) | Molecular Weight | pIC₅₀ (Hypothetical) |

| 1 | -H (Parent) | 5.2 | -1.5 | 305.76 | 5.0 |

| 2 | -CH₃ | 5.7 | -1.45 | 319.79 | 5.4 |

| 3 | -OCH₃ | 5.3 | -1.4 | 335.79 | 5.7 |

| 4 | -Cl | 5.8 | -1.6 | 340.21 | 5.9 |

| 5 | -NO₂ | 5.1 | -1.8 | 350.76 | 6.2 |

| 6 | -CN | 4.9 | -1.75 | 330.77 | 6.0 |

Computational design leverages theoretical models to propose new molecules with improved properties before their actual synthesis, saving significant time and resources. For this compound, this process can be guided by either a known biological target (structure-based design) or by a QSAR model (ligand-based design). rsc.orgnih.gov

Structure-Based Design: If the biological target of this compound is known (e.g., a receptor or enzyme with a known 3D structure), molecular docking simulations can be performed. rsc.orgnih.gov In this process, the parent compound is placed into the binding site of the target protein to predict its preferred binding mode and affinity. Analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) reveals which parts of the molecule are most important for binding. nih.govnih.gov

Based on this binding model, new derivatives can be designed. For example:

If an empty hydrophobic pocket is near one of the phenyl rings, derivatives with bulky, lipophilic groups at that position could be designed to fill the pocket and increase binding affinity.

If a hydrogen bond donor/acceptor on the protein is not engaged, a substituent could be added to the triazine scaffold to form this favorable interaction.

The chlorine atom at position 5 is a key site for modification. Replacing it with other groups (e.g., amines, ethers, thiols) could drastically alter the molecule's interaction profile and properties.

Ligand-Based Design (QSAR-Guided): In the absence of a known target structure, a validated QSAR model can guide the design process. nih.govrsc.org The model equation and associated 3D-QSAR contour maps highlight which structural features are beneficial or detrimental to activity. rsc.orgrsc.org For example, if a 3D-QSAR model indicates that positive electrostatic potential is favored in a certain region, new derivatives can be designed by adding electron-withdrawing groups at that position to enhance activity. The designed compounds' activities are then predicted using the QSAR model, and only the most promising candidates are selected for synthesis. rsc.org

Illustrative Design Strategy for Novel Derivatives The following table outlines a hypothetical design strategy for new derivatives based on the this compound core, targeting a hypothetical enzyme.

| Modification Site | Rationale for Modification | Proposed Substituent(s) | Predicted Outcome |

| C5-Position | The chloro group is a good leaving group. Replacing it allows for diverse functionalization to probe a polar pocket in the enzyme active site. | -NH₂, -OH, -SCH₃ | Increased polarity and potential for new hydrogen bonds, possibly improving selectivity. |

| C3-Phenyl Ring | Docking suggests a nearby hydrophobic pocket. | 4-tert-Butyl, 4-Biphenyl | Enhanced van der Waals interactions, leading to higher binding affinity. |

| C6-Phenyl Ring | QSAR model indicates that electron-withdrawing groups at the para-position are favorable. | 4-CF₃, 4-SO₂NH₂ | Increased electrostatic complementarity with the target, boosting potency. |

| Triazine Nitrogen | Explore the role of the triazine nitrogens in binding. | N-methylation (if sterically allowed) | Altered hydrogen bonding capacity and solubility. |

This systematic, computation-driven approach allows for the exploration of chemical space around the this compound scaffold, facilitating the discovery of novel derivatives with optimized activity and properties for a wide range of applications, from medicine to materials science. ijpsr.inforesearchgate.net

V. Biological and Pharmaceutical Investigations of 5 Chloro 3,6 Diphenyl 1,2,4 Triazine Derivatives

Anti-Cancer and Cytotoxic Activity Assessment

Derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786) have demonstrated significant potential as anti-cancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.

A substantial body of research has been dedicated to synthesizing and evaluating the antiproliferative activity of 5,6-diaryl-1,2,4-triazine derivatives against multiple human cancer cell lines. nih.govnih.gov One notable study involved the creation of hybrids incorporating a 1,2,3-triazole linker. nih.govnih.govescholarship.org These compounds were tested against human gastric carcinoma (MGC-803), esophageal squamous cell carcinoma (EC-109), and prostate cancer (PC-3) cell lines. nih.govnih.govescholarship.org

Among the synthesized compounds, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (designated as compound 11E) was identified as a particularly potent agent, showing greater inhibitory effects against all three cell lines than the standard chemotherapy drug 5-Fluorouracil. nih.govnih.gov

Other research has focused on different classes of 1,2,4-triazine (B1199460) derivatives. For instance, certain 1,2,4-triazine-6-one derivatives have been assessed for their cytotoxic effects on human colon carcinoma (HCT-116) and human hepatocellular carcinoma (HepG-2) cells. researchgate.netwisdomlib.org Similarly, pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine derivatives have shown antiproliferative activity in the micromolar range against lung, breast, and colon cancer cell lines. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected 1,2,4-Triazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric (IC₅₀) | Source |

|---|---|---|---|---|

| 5,6-Diphenyl-1,2,4-triazine-1,2,3-triazole Hybrid | Compound 11E | MGC-803 (Gastric) | Potent | nih.gov, nih.gov |

| 5,6-Diphenyl-1,2,4-triazine-1,2,3-triazole Hybrid | Compound 11E | EC-109 (Esophageal) | Potent | nih.gov, nih.gov |

| 5,6-Diphenyl-1,2,4-triazine-1,2,3-triazole Hybrid | Compound 11E | PC-3 (Prostate) | Potent | nih.gov, nih.gov |

| 1,2,4-Triazine-6-one | Compound 6b | HCT-116 (Colon) | Significant Cytotoxicity | researchgate.net, wisdomlib.org |

| 1,2,4-Triazine-6-one | Compound 6b | HepG-2 (Liver) | Significant Cytotoxicity | researchgate.net, wisdomlib.org |

| Pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazine | MM-129 | Various | Micromolar Activity | researchgate.net |

| s-Triazine-Pyrazolyl Hybrid | Compound 4f | HCT-116 (Colon) | 0.50 ± 0.080 µM | acs.org |

| s-Triazine-Pyrazolyl Hybrid | Compound 5c | MCF-7 (Breast) | 2.29 ± 0.92 µM | acs.org |

Investigations into the cellular mechanisms underlying the anti-cancer effects of these derivatives have revealed their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.

Studies on the potent compound 11E in MGC-803 gastric cancer cells showed that it effectively inhibited colony formation and arrested the cell cycle in the G2/M phase. nih.govnih.gov Furthermore, treatment with this compound led to distinct morphological changes characteristic of apoptosis, a decrease in the mitochondrial membrane potential, and the induction of apoptosis through the regulation of associated proteins. nih.govnih.gov This was the first report of 5,6-diaryl-1,2,4-triazines with a 1,2,3-triazole linker acting as apoptosis inducers. nih.govnih.govescholarship.org

Other related heterocyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netnih.govtriazine sulfonamides, have also been shown to induce apoptosis. mdpi.comresearchgate.net These compounds caused cell cycle arrest in the G0/G1 phase in pancreatic (BxPC-3) and prostate (PC-3) cancer cells, and an accumulation of cells in the S phase in colon cancer (HCT 116) cells. mdpi.comresearchgate.net The increase in the subG1 cell population observed in prostate (PC-3) and cervical (HeLa) cancer cells further confirmed the induction of apoptosis. mdpi.comresearchgate.net

The anti-cancer activity of 1,2,4-triazine derivatives is often linked to their ability to modulate critical signaling pathways that are dysregulated in cancer. nih.gov

The mechanism of apoptosis induction by compound 11E in MGC-803 cells was further clarified through western blot analysis. The results indicated that the compound triggers apoptosis via the mitochondrial pathway. nih.gov This was evidenced by a concentration-dependent increase in the expression of pro-apoptotic proteins like Bax, Cleaved-Caspase 9, Cleaved-Caspase 3, and Cleaved PARP, alongside a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl. nih.gov

Research on other triazine derivatives has identified the EGFR/PI3K/AKT/mTOR cascade as a key target. acs.org A specific s-triazine derivative, compound 4f , not only showed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) but also significantly inhibited the downstream PI3K/AKT/mTOR pathway in HCT-116 cells. acs.org The biological activity of many 1,2,4-triazine derivatives has been associated with the inhibition of crucial enzymes and pathways including cyclin-dependent kinases (CDKs), the Wnt/β-catenin pathway, and the mTOR pathway. nih.gov

Antimicrobial and Antifungal Activity Spectrum

In addition to their anti-cancer properties, derivatives of the 1,2,4-triazine scaffold have been investigated for their potential to combat microbial infections.

Certain novel 1,2,4-triazine derivatives have demonstrated significant in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com In one study, synthesized compounds were tested against Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis (Gram-positive), as well as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative). biointerfaceresearch.com

Two compounds, 3-[(pyridine-2-ylamino)methyl]1,6-dihydro-1,2,4-triazine-5(2H)-one (Compound 3) and 1-(N-pyridine-2-ylglycyl)-1,2-diazepine-3,7-dione (Compound 4), showed the highest antimicrobial activity against all tested bacterial strains, suggesting that the 1,2,4-triazine ring may contribute significantly to their bactericidal or bacteriostatic power. biointerfaceresearch.com

Table 2: Antibacterial Activity of Selected 1,2,4-Triazine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Bacterial Strain | Type | Activity Metric (Inhibition Zone mm) | Source |

|---|---|---|---|---|

| Compound 3 | Staphylococcus aureus | Gram-Positive | High | biointerfaceresearch.com |

| Compound 3 | Bacillus cereus | Gram-Positive | High | biointerfaceresearch.com |

| Compound 3 | Escherichia coli | Gram-Negative | High | biointerfaceresearch.com |

| Compound 3 | Pseudomonas aeruginosa | Gram-Negative | High | biointerfaceresearch.com |

| Compound 4 | Staphylococcus aureus | Gram-Positive | High | biointerfaceresearch.com |

| Compound 4 | Bacillus cereus | Gram-Positive | High | biointerfaceresearch.com |

| Compound 4 | Escherichia coli | Gram-Negative | High | biointerfaceresearch.com |

| Compound 4 | Pseudomonas aeruginosa | Gram-Negative | High | biointerfaceresearch.com |

The investigation of triazine derivatives has also extended to their efficacy against fungal pathogens. While much of the research has focused on the 1,3,5-triazine (B166579) isomer, some studies have included derivatives containing the 1,2,4-triazine moiety. nih.govjocpr.com For example, hybrid molecules containing both 1,3,5-triazine and 1,2,4-triazole (B32235) components were screened for activity against various fungi. jocpr.com

In studies focused on 1,3,5-triazine derivatives, compounds have been tested against fungal strains like Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net While these findings are not directly about 1,2,4-triazine, they highlight the general potential of the broader triazine chemical class as a source for new antifungal agents. nih.gov

Investigations into Antiviral and Antiprotozoal Potential

The broad biological activity of the triazine core has prompted investigations into the antiviral and antiprotozoal potential of its derivatives. While research directly on 5-Chloro-3,6-diphenyl-1,2,4-triazine is specific, the wider family of triazine and triazole derivatives has shown promise in these areas.

Substituted 1,3,5-triazine derivatives have demonstrated significant antiviral activity. For instance, certain symmetrically trisubstituted 1,3,5-triazine (TAZ) derivatives have been evaluated for their efficacy against Herpes Simplex Virus type 1 (HSV-1). nih.gov One of the most active compounds identified was a C3-symmetrical trialkoxy-TAZ derivative, which exhibited a high selectivity index. nih.gov Further studies on 2,4,6-trisubstituted 1,3,5-triazines have also reported antiviral activities. nih.gov Other research has focused on the synthesis of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides and their evaluation against the Yellow Fever Virus (YFV), with several compounds showing inhibitory activity at low microgram per milliliter concentrations. nuph.edu.ua In the context of plant viruses, novel 1,3,5-triazine derivatives containing a piperazine (B1678402) structure have been synthesized and tested for their anti-potato virus Y (PVY) activity, with some compounds showing potent effects. mdpi.com

In the realm of antiprotozoal research, cationic 1,4-diphenyl-1,2,3-triazoles have been synthesized and evaluated for their in vitro activity against several protozoan parasites, including Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, and the malaria parasite Plasmodium falciparum. nih.govunc.edu A number of these dicationic triazoles displayed potent antitrypanosomal and antiplasmodial activities, with some analogues showing greater potency than existing drugs like pentamidine (B1679287) and artemisinin. nih.govunc.edu

Anti-Inflammatory and Immunomodulatory Profiling

The 1,2,4-triazine scaffold, particularly with diaryl substitutions, is a recognized pharmacophore in the development of anti-inflammatory agents.

A significant body of research has focused on the design of 5,6-diphenyl-1,2,4-triazine derivatives as inhibitors of key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The structural similarity of the 5,6-diphenyl-1,2,4-triazine core to selective COX-2 inhibitors like celecoxib (B62257) has driven this line of inquiry. researchgate.net

Novel hybrids of 1,2,4-triazine and quinoline (B57606) have been synthesized and evaluated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.govnih.gov Several of these hybrids demonstrated potent COX-2 inhibitory profiles, with some being significantly more selective for COX-2 over COX-1. nih.govnih.gov For example, hybrid 8e, which incorporates a 6-benzyl triazine and a 6-benzyloxy 2-hydroxyquinoline, was identified as a highly potent and selective dual COX-2/15-LOX inhibitor. nih.gov

Furthermore, a series of 3-(2-(benzo[d] nih.govtandfonline.comdioxol-5-ylmethylene)hydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine derivatives were designed and screened for their inhibitory activity against COX-1 and COX-2. tandfonline.com One compound, G11, emerged as a potent COX-2 inhibitor with significant selectivity over COX-1. tandfonline.com Another study focused on 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) derivatives as dual COX-2/5-LOX inhibitors. dntb.gov.ua

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Hybrid 8e (1,2,4-triazine-quinoline) | COX-2 | 0.047 | 265.9 | nih.gov |

| Hybrid 8e (1,2,4-triazine-quinoline) | 15-LOX | 1.81 | - | nih.gov |

| Celecoxib (Reference) | COX-2 | 0.045 | ~326 | nih.gov |

| Compound G11 (3-(2-(benzo[d] nih.govtandfonline.comdioxol-5-ylmethylene)hydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine) | COX-2 | N/A (% inhibition reported) | Higher for COX-2 | tandfonline.com |

The anti-inflammatory and analgesic potential of 1,2,4-triazine derivatives has been corroborated in various animal models. The carrageenan-induced paw edema model in rats and the acetic acid-induced writhing test in mice are commonly employed to assess these activities.

Studies on novel N-arylidene-N'-[5-(4-isobutylphenyl)- nih.govnih.govd-nb.info-triazin-3-yl] hydrazines revealed that some derivatives possess significant anti-inflammatory and analgesic properties. nih.gov For instance, one compound displayed the highest anti-inflammatory activity, while another showed pronounced analgesic effects. nih.gov Similarly, research on 1,2,4-triazole derivatives has demonstrated encouraging anti-inflammatory and analgesic results when compared to standard drugs like ibuprofen (B1674241). d-nb.infonih.gov Some of these compounds exhibited a significant reduction in edema in the carrageenan-induced paw edema model and a notable decrease in writhing in the acetic acid test. d-nb.infonih.govmdpi.com

Further investigations into vanillin-triazine and phenylpyrazole-triazine derivatives have also confirmed their antinociceptive effects in various pain models in mice, including the hot plate test and formalin test. epain.org

| Compound Type | Animal Model | Activity | Key Finding | Reference |

|---|---|---|---|---|

| N-arylidene-N'-[5-(4-isobutylphenyl)- nih.govnih.govd-nb.info-triazin-3-yl] hydrazines | Carrageenan-induced paw edema (rats) | Anti-inflammatory | Compound 4f showed the highest activity. | nih.gov |

| N-arylidene-N'-[5-(4-isobutylphenyl)- nih.govnih.govd-nb.info-triazin-3-yl] hydrazines | Not specified | Analgesic | Compound 4g showed pronounced activity. | nih.gov |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) | Lambda carrageenan-induced paw edema (mice) | Anti-inflammatory | 91% inhibition of edema compared to ibuprofen (82%). | d-nb.infonih.gov |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Acetic acid-induced writhing (mice) | Analgesic | Significant reduction in wriths (83%). | d-nb.info |

| Vanillin-triazine and Phenylpyrazole-triazine derivatives | Acetic acid-writhing, formalin, and hot plate tests (mice) | Antinociceptive | All tested compounds showed significant antinociceptive effects. | epain.org |

Mechanistic Studies of Biological Interactions

To elucidate the mechanisms underlying the observed biological activities, researchers have focused on identifying the molecular targets of these compounds and characterizing their binding interactions.

As discussed in the anti-inflammatory section, cyclooxygenase (COX) enzymes , particularly COX-2, are primary molecular targets for many 5,6-diphenyl-1,2,4-triazine derivatives. nih.govresearchgate.net Similarly, lipoxygenase (LOX) enzymes , such as 5-LOX and 15-LOX, have been identified as targets, with some derivatives acting as dual inhibitors of both COX and LOX pathways. dntb.gov.ua

Beyond inflammatory enzymes, other molecular targets have been explored. A copper(II) complex of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine has been shown to interact with DNA and Bovine Serum Albumin (BSA) , suggesting these macromolecules as potential targets for its anticancer activity. nih.gov

In the context of antifungal research, molecular docking studies have suggested that 1,2,4-triazine derivatives can target lanosterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol (B1671047) biosynthesis pathway of Candida albicans. nih.gov

Furthermore, certain 1,3,5-triazine derivatives have been identified as potent ligands for serotonin (B10506) 5-HT6 receptors , indicating a potential application in neurological disorders. mdpi.comresearchgate.net

The strength and nature of the interaction between 1,2,4-triazine derivatives and their molecular targets have been quantified in several studies. For the inhibition of COX and LOX enzymes, IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are commonly reported. For instance, the 1,2,4-triazine-quinoline hybrid 8e exhibited an IC₅₀ value of 0.047 µM for COX-2 inhibition. nih.govnih.gov

In the case of serotonin receptor ligands, the binding affinity is often expressed as the inhibition constant (Ki). A novel 1,3,5-triazine derivative, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, was found to be a potent and selective 5-HT6 receptor ligand with a Ki value of 13 nM. mdpi.com

Molecular docking studies have provided insights into the binding modes and affinities. For example, a study on substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamides as potential antidepressants reported docking scores for their interaction with monoamine oxidase A (MAO-A), with the most potent compounds showing the highest scores. nih.gov Similarly, docking studies of 1,2,4-triazine derivatives against CYP51 from Candida albicans revealed promising binding affinities, with docking scores ranging from -8.2 to -11.9 kcal/mol, which were better than the control inhibitor fluconazole. nih.gov

In Silico Docking and Dynamics for Binding Mode Analysis

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the binding modes of 5,6-diphenyl-1,2,4-triazine derivatives with their biological targets. These in silico techniques provide critical insights into the specific interactions that govern ligand-receptor recognition, stability, and ultimately, biological activity.

Molecular Docking Studies: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. For 1,2,4-triazine derivatives, these studies have been crucial in identifying key interactions. For instance, in the development of adenosine (B11128) A2A receptor antagonists, docking was used to hypothesize how 1,2,4-triazine isomers might fit into the receptor pocket, accessing the region typically occupied by the ribose group of the endogenous ligand, adenosine. nih.govacs.org Modeling of analogs in an experimentally enhanced homology model of the A2A receptor revealed that the molecules bind deep within the orthosteric binding site. acs.org

Similarly, docking studies on 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO) identified four essential residues (Gly313, Arg283, Tyr224, and Tyr228) that interact with the inhibitors. rsc.orgrsc.org The triazine structure itself was found to form important hydrogen bonds with the protein. rsc.orgrsc.org In studies targeting Lanosterol 14-demethylase (CYP51) from Candida albicans, docking was employed to investigate the interactions between 1,2,4-triazine derivatives and the enzyme, revealing key hydrogen bonding with residues like Asp54, Tyr170, Ile164, and Arg122. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations offer a more dynamic picture, assessing the stability of the ligand-protein complex over time. Simulations lasting several nanoseconds are used to observe the physical motions of the complex. nih.gov For h-DAAO inhibitors, MD simulations confirmed the stability of the inhibitor at the binding site, highlighting the importance of hydrogen bonds and hydrophobic interactions with residues such as Leu51, His217, Gln53, and Leu215. rsc.orgrsc.org In the case of COX-2 inhibitors, an MD simulation of the most active 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivative helped verify the consensual interaction of these compounds with the enzyme. researchgate.net These simulations can reveal how structural modifications impact the flexibility and binding mode of the ligand, providing a rationale for observed changes in biological activity. mdpi.com

| Target Protein | Key Interacting Residues | Key Findings | Computational Method |

|---|---|---|---|

| Adenosine A2A Receptor | Not explicitly listed in snippets | Derivatives bind deep inside the orthosteric binding cavity, mimicking the adenine (B156593) and ribose moieties of adenosine. nih.govacs.org | Molecular Modeling, X-ray Crystallography acs.org |

| Human D-amino acid oxidase (h-DAAO) | Gly313, Arg283, Tyr224, Tyr228, Leu51, His217, Gln53, Leu215 | Hydrogen bonds from the triazine core and hydrophobic interactions ensure inhibitor stability at the binding site. rsc.orgrsc.org | 3D-QSAR, Molecular Docking, MD Simulation rsc.orgrsc.org |

| Candida albicans CYP51 | Asp54, Tyr170, Ile164, Arg122 | Hydrogen bonding is a predominant interaction for inhibitor binding. nih.govnih.gov | Molecular Docking, MD Simulation nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Not explicitly listed in snippets | The 5,6-diphenyl nucleus helps align the 1,2,4-triazine core within the COX-2 binding site. researchgate.net | Molecular Docking, MD Simulation researchgate.net |

Structure-Activity Relationship (SAR) in Drug Discovery

The systematic investigation of structure-activity relationships (SAR) is fundamental to transforming lead compounds into viable drug candidates. For derivatives of this compound, SAR studies guide the rational design of more potent and selective molecules.

Rational drug design for this class of compounds often involves a structure-based approach, where insights from X-ray crystallography or computational modeling guide synthetic efforts. nih.govacs.org A key strategy is molecular hybridization, where the 5,6-diaryl-1,2,4-triazine scaffold is combined with other pharmacologically active motifs to create hybrid molecules with enhanced or novel activities. nih.gov